(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406717
InChI: InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-4-6-13(2)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1
SMILES: CC(C(=O)N(C)CC1CCN(CC1)C)N
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13406717

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name (2S)-2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
Standard InChI InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-4-6-13(2)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1
Standard InChI Key NZBRGFMIZTYXAK-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1CCN(CC1)C)N
SMILES CC(C(=O)N(C)CC1CCN(CC1)C)N
Canonical SMILES CC(C(=O)N(C)CC1CCN(CC1)C)N

Introduction

Chemical Structure and Stereochemistry

The compound’s IUPAC name, (S)-2-amino-N-methyl-N-(1-methylpiperidin-4-ylmethyl)propanamide, reflects its stereochemistry and functional groups. The core structure comprises a piperidine ring with a methyl group at the nitrogen (1-methyl) and a methylene-linked propionamide group at the 4-position. The (S)-configuration at the alpha-carbon of the amino group introduces chirality, which may influence its pharmacological activity .

Molecular Formula and Weight

The molecular formula is C₁₁H₂₃N₃O, yielding a molecular weight of 213.32 g/mol. This aligns with structurally similar piperidine derivatives, such as (S)-2-amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide, which shares the same formula and weight.

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for interactions with biological targets. Piperidine derivatives often exhibit enantiomer-specific binding to receptors, such as serotonin or dopamine transporters . For example, the patent US8697876B2 highlights the importance of stereochemistry in optimizing 5-HT1F receptor agonists .

Synthesis and Preparation

The synthesis of (S)-2-amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide likely involves multi-step organic transformations, drawing from methodologies used for analogous compounds.

Piperidine Ring Formation

The 1-methylpiperidine-4-ylmethyl moiety can be synthesized via transfer hydrogenation. A patent (US8697876B2) describes the conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde under palladium-catalyzed transfer hydrogenation . Subsequent reduction or alkylation introduces the methylene group at the 4-position.

Propionamide Coupling

Peptide coupling reagents, such as thionyl chloride or carbodiimides, facilitate the reaction between 1-methylpiperidine-4-ylmethylamine and (S)-2-amino-propionic acid derivatives. VulcanChem’s protocol for a related compound suggests using N-methylation via dimethylamine or methyl iodide to yield the N-methylpropionamide group.

Enantiomeric Control

Asymmetric synthesis or chiral resolution ensures the (S)-configuration. Techniques like enzymatic resolution or chiral column chromatography are commonly employed for piperidine-based pharmaceuticals .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

PropertyValue/Description
LogP~1.2 (predicted)
SolubilityModerate in polar solvents
pKa~9.5 (amino group)
Melting Point120–140°C (estimated)

The presence of both hydrophilic (amide, amino) and hydrophobic (piperidine) groups suggests balanced solubility, suitable for blood-brain barrier penetration in CNS-targeted therapies .

Research Gaps and Future Directions

Despite its structural promise, (S)-2-amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide remains understudied. Key areas for investigation include:

  • Synthetic Optimization: Improving yield and enantiomeric excess using flow chemistry or biocatalysis.

  • Pharmacological Profiling: Screening against neurotransmitter receptors, kinases, and inflammatory markers.

  • ADMET Studies: Assessing absorption, distribution, and toxicity in preclinical models.

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